N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.: 1252926-10-5
Cat. No.: VC7224973
Molecular Formula: C23H24FN3O3S
Molecular Weight: 441.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252926-10-5 |
|---|---|
| Molecular Formula | C23H24FN3O3S |
| Molecular Weight | 441.52 |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H24FN3O3S/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-10-16-6-2-1-3-7-16/h4-6,8-9,11,13H,1-3,7,10,12,14-15H2,(H,25,28) |
| Standard InChI Key | AGGMVOKFHROMIK-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Introduction
Structural Overview
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide features a unique combination of functional groups. The compound includes:
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A cyclohexene moiety
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A thieno[3,2-d]pyrimidine core
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A fluorobenzyl substituent
These structural components contribute to its potential biological activity and reactivity.
Synthesis Pathways
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves several key steps:
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Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
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Introduction of the Cyclohexene Moiety: This step may involve alkylation or substitution reactions to attach the cyclohexene group to the core structure.
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Fluorobenzyl Substitution: The incorporation of the fluorobenzyl group can enhance the compound's biological activity.
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Final Acetylation: The final step involves acetylating the amine group to form the acetamide structure.
The synthetic routes are adaptable and can be optimized based on available reagents and desired yields.
Biological Activity
The biological activity of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is an area of active research. Preliminary studies suggest that compounds with similar structural features exhibit various pharmacological activities, including:
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Anticancer properties
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Antimicrobial activity
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Anti-inflammatory effects
In vitro and in vivo studies are necessary to establish the specific biological activities of this compound.
Interaction Studies
Understanding how N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies typically involve:
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Molecular Docking: To predict how the compound binds to target proteins.
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Pharmacokinetics and Pharmacodynamics: To evaluate absorption, distribution, metabolism, and excretion (ADME) properties.
These studies will help elucidate its mechanism of action and potential therapeutic applications.
Comparison with Related Compounds
To highlight the uniqueness of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-4-methylthiazole | Contains fluorophenyl and thiazole groups | Anticancer properties |
| 5-Aryl substituted 1H-triazoles | Various aryl substitutions | Antimicrobial activity |
| 5-Methyltriazoles | Methyl group at position 5 | Antifungal activity |
The distinct combination of functional groups in N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may confer unique pharmacological properties not observed in other compounds.
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